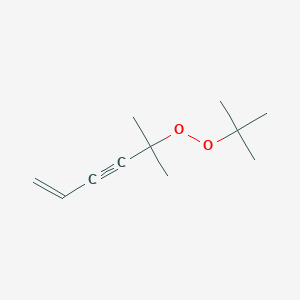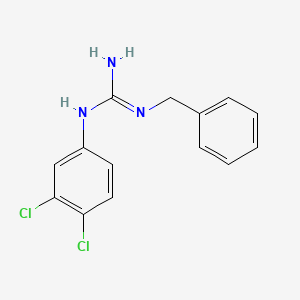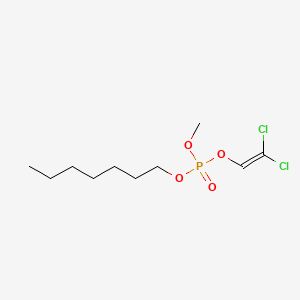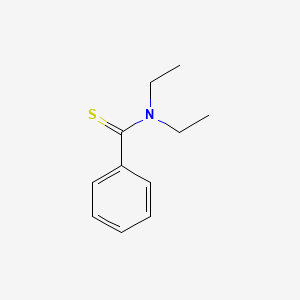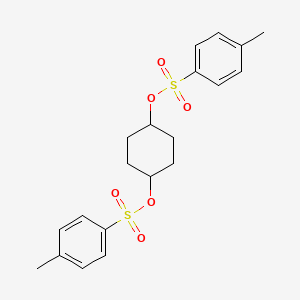
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C20H26O6S2. It is known for its applications in various fields, including organic synthesis and materials science. This compound features a cyclohexane ring substituted with two 4-methylbenzenesulfonate groups at the 1 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to cyclohexane-1,4-diol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclohexane ring can be achieved using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Products include cyclohexane-1,4-diyl bis(amine), cyclohexane-1,4-diyl bis(alcohol), and cyclohexane-1,4-diyl bis(thiol).
Reduction: Cyclohexane-1,4-diol.
Oxidation: Cleaved products such as adipic acid or smaller fragments depending on the conditions.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism by which cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the reactivity of the sulfonate groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The cyclohexane ring provides a stable scaffold that influences the spatial arrangement and reactivity of the substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane-1,4-diyl bis(4-nitrophenyl) dicarbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) carbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) ether
Uniqueness
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of sulfonate groups, which impart distinct reactivity and solubility properties. Compared to similar compounds with carbonate or ether linkages, the sulfonate groups offer enhanced nucleophilicity and potential for further functionalization.
This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.
Eigenschaften
CAS-Nummer |
24293-30-9 |
|---|---|
Molekularformel |
C20H24O6S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[4-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-6,11-14,17-18H,7-10H2,1-2H3 |
InChI-Schlüssel |
WUBMJKORECEIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


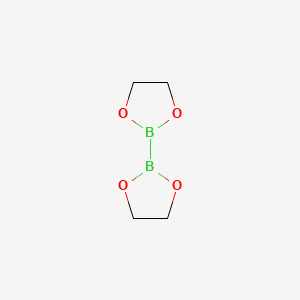
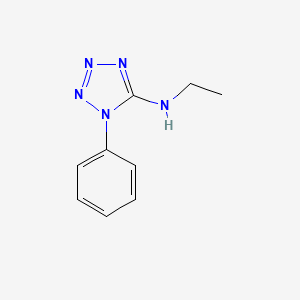
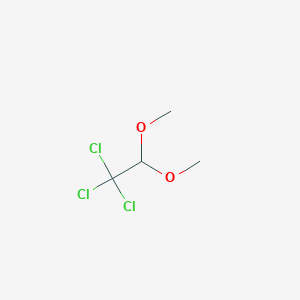
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)

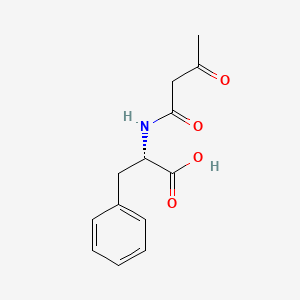
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
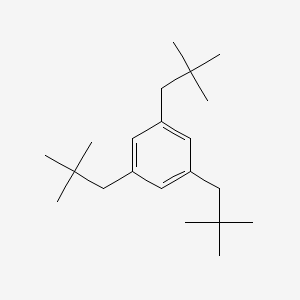

![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
